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Formoterol-D6 (major) Fumarate

Cat. No.: B1165136
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Description

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Sciences

Deuterium, a stable isotope of hydrogen, is a favored choice for isotopic labeling. Its nucleus contains a proton and a neutron, making it approximately twice as heavy as hydrogen. This increased mass does not alter the compound's fundamental chemical properties, but it does create a stronger carbon-deuterium bond compared to a carbon-hydrogen bond.

This enhanced bond strength can slow down metabolic processes that involve the breaking of this bond, a phenomenon known as the "kinetic isotope effect." This effect is particularly useful in:

Metabolic Studies: Researchers can pinpoint which parts of a molecule are susceptible to metabolic breakdown.

Pharmacokinetic Analysis: By comparing the pharmacokinetic profiles of the deuterated and non-deuterated drug, scientists can understand how metabolism affects the drug's absorption, distribution, metabolism, and excretion (ADME).

Improving Drug Properties: In some cases, strategic deuterium labeling can lead to the development of "heavy drugs" with improved metabolic stability and a longer half-life.

Overview of Formoterol (B127741) and the Rationale for Formoterol-D6 (major) Fumarate as a Research Standard

Formoterol is a long-acting beta-2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). clearsynth.com It works by relaxing the smooth muscles in the airways, leading to bronchodilation. medchemexpress.com Formoterol is often administered in microgram doses, which makes the detection and quantification of the drug and its metabolites in biological samples a significant analytical challenge. utas.edu.au

This compound is a deuterated version of Formoterol where six hydrogen atoms have been replaced by deuterium. esschemco.com Its primary role in research is as an internal standard for quantitative bioanalysis. oup.comnih.gov In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to a biological sample (such as plasma or urine) before processing. oup.comnih.govijrar.org

Because Formoterol-D6 is chemically identical to Formoterol, it behaves similarly during sample extraction, chromatography, and ionization. oup.com However, due to its higher mass, it can be distinguished from the non-labeled drug by the mass spectrometer. utas.edu.ausciex.com This allows for highly accurate and precise quantification of Formoterol in the sample, as any variability in the analytical process will affect both the drug and the internal standard equally. oup.com

Scope and Academic Relevance of this compound Studies

The use of this compound is central to a variety of research applications, particularly in the fields of pharmacokinetics, bioequivalence studies, and anti-doping analysis.

Pharmacokinetic and Bioequivalence Studies: Sensitive analytical methods using Formoterol-D6 as an internal standard have been developed to measure very low concentrations of Formoterol in human plasma. ijrar.orgsciex.com These methods are crucial for pharmacokinetic studies that characterize the absorption, distribution, metabolism, and excretion of inhaled Formoterol. ijrar.orgpanexcell.com For instance, researchers have achieved lower limits of quantification (LLOQ) as low as 0.05 pg/mL, enabling detailed pharmacokinetic profiling even after therapeutic doses. sciex.com Such studies are essential for establishing the bioequivalence of different Formoterol-containing formulations. panexcell.com

Anti-Doping Analysis: Formoterol is on the World Anti-Doping Agency's (WADA) list of prohibited substances, with a urinary threshold to distinguish between therapeutic use and potential abuse. nih.govoup.com Accurate and reliable quantification of Formoterol in urine is therefore critical for doping control. nih.govoup.com LC-MS/MS methods validated using Formoterol-D6 as an internal standard provide the necessary sensitivity and specificity for these analyses. oup.comnih.govoup.com Research has shown that these methods can reliably quantify Formoterol concentrations in urine, helping to ensure that therapeutic use is not mistaken for doping. dshs-koeln.de

Metabolic Research: Studies investigating the enantioselective disposition of Formoterol in the body also utilize Formoterol-D6. utas.edu.au Formoterol is a racemic mixture of (R,R) and (S,S) enantiomers, and understanding their individual pharmacokinetic profiles is important. utas.edu.au Deuterated standards are key to accurately measuring the concentrations of each enantiomer in various tissues, such as blood and skeletal muscle. utas.edu.au

Data Tables

Below are tables summarizing key information related to this compound and its application in research.

Table 1: Properties of this compound

Property Value
Synonyms (R,R/S*)-N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-formamide-D6 (E)-2-Butenedioate (2:1) (Salt)
Molecular Formula C₄₂H₄₀D₁₂N₄O₁₂
Molecular Weight 816.96 g/mol
Appearance Beige solid
Purity 95.9% by HPLC; >98% atom D

Source: esschemco.com

Table 2: Application of Formoterol-D6 in Analytical Methods

Application Matrix Analytical Technique Key Finding Reference
Quantification of Formoterol Human Plasma LC-MS/MS Achieved a lower limit of quantification (LLOQ) of 0.05 pg/mL. sciex.com
Quantification of Formoterol Human Urine LC-MS/MS Developed a sensitive method for doping control with a limit of quantification of 0.2 ng/mL. oup.comnih.gov
Bioanalytical Method Development Human Plasma UPLC-MS/MS Validated a robust method with a LLOQ of 0.40 pg/mL for pharmacokinetic studies. ijrar.org

Properties

Molecular Formula

C42H40D12N4O12

Purity

92% by HPLC; >98% atom D

Origin of Product

United States

Synthesis and Characterization of Formoterol D6 Major Fumarate

Methodologies for Deuterium (B1214612) Incorporation in Formoterol (B127741) Structures

The synthesis of deuterated formoterol, specifically Formoterol-D6, requires a strategic approach that combines stereoselective synthesis with methods for deuterium incorporation. While the precise, proprietary synthesis routes for commercial Formoterol-D6 are not extensively published, the methodology can be inferred from established stereoselective syntheses of formoterol and general techniques for deuterium labeling.

Stereoselective Synthesis of Formoterol-D6 (major) Diastereomers

The synthesis of the active (R,R)- and (S,S)-diastereomers of formoterol is a highly convergent process that relies on the coupling of two key chiral intermediates. A common strategy involves the reaction of an optically pure 4-benzyloxy-3-formamidostyrene oxide with an optically pure N-substituted amine, followed by debenzylation. google.comacs.org

For the synthesis of Formoterol-D6, deuterium is typically incorporated into the N-alkyl side chain. This is achieved by using a deuterated version of the chiral amine intermediate. The synthesis would likely proceed as follows:

Preparation of a Deuterated Precursor : A key intermediate, such as 1-(4-methoxyphenyl)-2-propanone, would undergo reductive amination using a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) or be subjected to catalytic deuterium exchange to produce a deuterated chiral amine. General methods for deuterating N-alkylamine-based pharmaceuticals often involve catalytic hydrogen isotope exchange (HIE) using a deuterium source like D₂O or acetone-d₆. nih.govacs.orgmdpi.com

Stereoselective Coupling : The resulting deuterated chiral amine is then coupled with the second chiral intermediate, an optically pure styrene oxide, to form the dibenzylated and deuterated formoterol backbone. google.com This reaction is often performed at elevated temperatures. acs.org

Deprotection and Salt Formation : The final step involves the removal of the benzyl protecting groups via catalytic hydrogenation to yield Formoterol-D6. google.comacs.org The free base is then reacted with fumaric acid to crystallize as Formoterol-D6 Fumarate.

This stereoselective approach ensures the formation of the desired major diastereomers, with crystallizations at intermediate steps helping to enhance the diastereomeric and enantiomeric purity to greater than 99.5%. acs.org

Isotopic Purity and Enrichment Analysis

Isotopic purity is a critical quality attribute of any deuterated standard, defining the percentage of the molecule that contains the desired number of deuterium atoms. This analysis is essential to ensure accuracy when the compound is used as an internal standard in quantitative studies. rsc.org The primary techniques used for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

HRMS is employed to determine the distribution of isotopologues by measuring the relative abundance of ions corresponding to the non-deuterated (d₀), partially deuterated (d₁-d₅), and fully deuterated (d₆) forms of the molecule. rsc.orgnih.gov The isotopic enrichment is calculated from the integrated signals of these isotopic ions. Commercially available deuterated standards, including Formoterol-D6, typically exhibit high isotopic enrichment. rsc.org

Table 1: Representative Isotopic Purity Data for Deuterated Pharmaceutical Standards
CompoundTarget IsotopologueCalculated Isotopic Purity (%)Major Impurity SpeciesImpurity Abundance (%)
Tamsulosin-d4 (TAM-d4)d₄99.5d₃0.5
Oxybutynin-d5 (OXY-d5)d₅98.8d₄1.1
Propafenone-d7 (PRO-d7)d₇96.5d₆3.2
Benzofuranone derivative-d2 (BEN-d2)d₂94.7d₁5.2

Data synthesized from published analysis of various deuterated compounds to illustrate typical purity levels. rsc.orgrsc.org

Spectroscopic and Spectrometric Characterization of Isotopic Labels

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation

NMR spectroscopy is a powerful tool for confirming the successful and site-specific labeling of a molecule with deuterium. Both ¹H (Proton) and ²H (Deuterium) NMR are utilized.

¹H NMR : In the ¹H NMR spectrum of Formoterol-D6, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This disappearance provides clear evidence of successful deuteration at the intended positions. magritek.com

²H NMR : Conversely, a ²H NMR spectrum will show signals at chemical shifts corresponding to the locations of the deuterium atoms. magritek.comhuji.ac.il Although ²H NMR signals are broader and the technique is less sensitive than ¹H NMR, it provides direct detection of the incorporated isotopes. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, simplifying spectral assignment. illinois.educolumbia.edu

Table 2: Conceptual ¹H NMR Signal Changes for Formoterol-D6
Proton Environment (in Formoterol)Expected Chemical Shift (ppm)Expected Signal in Formoterol-D6 Spectrum
Aromatic Protons~6.8 - 7.5Present
CH(OH) and CH₂N Protons~4.0 - 5.0Present
N-alkyl side-chain protons (CH, CH₂, CH₃)~1.0 - 3.0Absent or greatly reduced
OCH₃ Protons~3.7Present

This table is conceptual and illustrates the expected changes based on the principles of NMR spectroscopy for deuterated compounds.

High-Resolution Mass Spectrometry for Isotopic Distribution

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic distribution of Formoterol-D6. Using techniques like electrospray ionization (ESI), the molecule is ionized, typically forming a protonated molecular ion [M+H]⁺. rsc.orgresearchgate.net

The high resolving power of HRMS allows for the accurate mass measurement of this ion. For non-deuterated formoterol, the [M+H]⁺ ion has a mass-to-charge ratio (m/z) of approximately 345.2. researchgate.net For Formoterol-D6, this value is expected to increase by approximately 6 Da to an m/z of around 351.2, accounting for the mass difference between six deuterium and six hydrogen atoms. HRMS can precisely measure this mass difference and resolve the signals from the different isotopologues (d₀ to d₆), which is the basis for calculating isotopic purity. nih.gov

Table 3: Mass Spectrometry Data for Formoterol and Formoterol-D6
CompoundIonTheoretical m/zObserved m/z (Typical)
Formoterol[M+H]⁺345.1814345.2
Formoterol-D6[M+H]⁺351.2191~351.2

Theoretical m/z values are based on the molecular formulas C₁₉H₂₅N₂O₄⁺ and C₁₉H₁₉D₆N₂O₄⁺. The observed value for the non-deuterated compound is from the literature. researchgate.net

Structural Elucidation of Labeled Formoterol Analogues

The complete structural elucidation of Formoterol-D6 (major) Fumarate is achieved by integrating the data from the analytical techniques described above. The combination of NMR and HRMS provides unambiguous confirmation of the final structure.

Analytical Method Development and Validation Utilizing Formoterol D6 Major Fumarate

Validation Parameters for Analytical Methods (ICH Guidelines Alignment in Research)

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For methods analyzing formoterol (B127741), where Formoterol-D6 (major) Fumarate serves as an internal standard, these limits are critical for applications in pharmaceutical analysis and bioanalysis.

Various analytical techniques have been validated for the estimation of formoterol, demonstrating a wide range of sensitivities depending on the method and the matrix. For instance, UV spectrophotometric methods have shown LOD and LOQ values in phosphate buffer to be 0.11 µg/mL and 0.32 µg/mL, respectively. impactfactor.orgresearchgate.net A first-order derivative spectrometric technique reported slightly different values of 0.14 µg/mL for LOD and 0.44 µg/mL for LOQ. impactfactor.orgresearchgate.net

More sensitive techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can achieve significantly lower limits. One RP-HPLC method established an LOD of 0.04 µg/mL and an LOQ of 0.14 µg/mL. impactfactor.orgresearchgate.net In bioanalytical applications, particularly for doping control in urine, high sensitivity is paramount. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of formoterol in human urine samples established a limit of quantification (LOQ) of 0.5 ng/mL. researchgate.netnih.gov For pharmacokinetic studies in human plasma, an ultra-sensitive method using an LC-MS/MS system achieved a lower limit of quantification (LLOQ) of just 0.05 pg/mL. sciex.com The use of a stable isotope-labeled internal standard like Formoterol-D6 is crucial in these highly sensitive LC-MS/MS assays to ensure accuracy by correcting for matrix effects and variability during sample processing.

Table 1: LOD and LOQ for Formoterol in Various Analytical Methods

Analytical MethodMatrixLODLOQ/LLOQ
UV SpectrophotometryPhosphate Buffer0.11 µg/mL0.32 µg/mL
First-Order Derivative SpectrometryNot Specified0.14 µg/mL0.44 µg/mL
RP-HPLCNot Specified0.04 µg/mL0.14 µg/mL
LC-MS/MSHuman UrineNot Specified0.5 ng/mL
LC-MS/MSHuman PlasmaNot Specified0.05 pg/mL

Recovery and Extraction Efficiency

The efficiency of extracting an analyte and its internal standard from a complex biological matrix is a critical parameter in method validation, ensuring that the measured concentration is a true representation of the amount present in the sample. This compound, as an internal standard, is added at the beginning of the sample preparation process to mimic the behavior of the unlabeled formoterol and correct for any losses during extraction.

High extraction recovery is desirable for maximizing sensitivity and minimizing matrix effects. Validated methods for formoterol have demonstrated high and consistent recovery across different matrices and extraction techniques. For the analysis of Formoterol Fumarate and Budesonide in pharmaceutical dosage forms, recovery percentages were found to be between 99.90% and 100.56%. ejbps.com Another study reported an average recovery of 99.9% for formoterol fumarate. pharmacophorejournal.com

In bioanalytical contexts, solid-phase extraction (SPE) is a common technique used to isolate and concentrate formoterol from urine samples. A method utilizing an Oasis HLB SPE cartridge achieved an extraction recovery of greater than 95%. researchgate.net For plasma samples, a liquid-liquid extraction (LLE) protocol using tert-butyl methyl ether has been successfully employed. sciex.com The consistency of recovery, assessed by the low relative standard deviation (RSD), is essential for a robust method.

Table 2: Recovery Data for Formoterol from Different Methods

MethodMatrix/Dosage FormExtraction TechniqueAverage Recovery (%)
RP-HPLCPressurised Meter Dose InhalerNot Specified99.90 - 100.56
HPLCMetered Dose InhalationNot Specified99.9
HPLCUrineSolid-Phase Extraction (SPE)>95

Stability of Analyte and Internal Standard in Research Matrices

Assessing the stability of both the analyte (formoterol) and the internal standard (Formoterol-D6) in the biological matrix of interest is a mandatory part of method validation. This ensures that the concentration does not change from the time of sample collection to the time of analysis due to degradation. Stability is typically evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

Formoterol fumarate has been shown to be sensitive to certain conditions. Studies on forced degradation have revealed that formoterol is particularly sensitive to oxidative stress. asianpubs.org It can also undergo a Maillard reaction when formulated with reducing sugars like lactose. ddl-conference.com Furthermore, investigations into the stability of formoterol in urine have considered the effects of potential thermal and microbiological alteration that could occur after sample collection. unifi.it The development of stable pharmaceutical formulations, such as a room temperature stable pressurized metered-dose inhaler (pMDI), highlights the efforts to mitigate degradation. ijpsonline.com

During method validation, the stability of the deuterated internal standard, Formoterol-D6, must also be confirmed to be comparable to that of the native analyte. Any degradation of either compound could lead to inaccurate quantification. Therefore, stability experiments are designed to test both compounds in the research matrix under conditions that mimic sample handling, storage, and processing.

Applications of Validated Analytical Methods in Preclinical Research

Quantification in Biological Matrices for Preclinical Pharmacokinetic Modeling (e.g., animal plasma, tissue homogenates)

Validated analytical methods using this compound as an internal standard are indispensable for preclinical pharmacokinetic (PK) studies. These studies, conducted in animal models, are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it enters human trials. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using LC-MS/MS, as it provides the highest degree of accuracy and precision.

The ability to quantify formoterol at very low concentrations is crucial, as therapeutic doses are often small. A method capable of reaching an LLOQ of 0.05 pg/mL in human plasma demonstrates the sensitivity required for such studies. sciex.com In preclinical PK modeling, blood samples are collected from animals at various time points after drug administration, and the concentration of formoterol in plasma is measured. These concentration-time data are then used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). nih.govnih.gov Formoterol-D6 ensures that any variability introduced during the extraction of the drug from plasma or tissue homogenates is accounted for, leading to reliable data for modeling.

Quantification in In Vitro Biotransformation Systems

In vitro biotransformation studies, using systems such as liver microsomes or hepatocytes, are conducted to identify metabolic pathways and potential drug-drug interactions. These assays involve incubating the drug with the biological system and monitoring its depletion over time, as well as the formation of metabolites.

Accurate quantification is essential for determining the rate of metabolism. Formoterol is known to be metabolized in the body, with O-demethylation and glucuronidation being key pathways. unifi.it A validated analytical method employing Formoterol-D6 as an internal standard allows for the precise measurement of the parent formoterol concentration as it is consumed by metabolic enzymes. Simultaneously, the method can be adapted to quantify the appearance of metabolites, providing a complete picture of the drug's metabolic fate in a controlled in vitro environment.

Chromatographic Techniques for Formoterol and its Labeled Analogues

The quantitative and qualitative analysis of formoterol and its isotopically labeled analogues, such as this compound, relies on sophisticated chromatographic techniques. These methods are essential for drug development, quality control, and pharmacokinetic studies, ensuring the separation of the active pharmaceutical ingredient from impurities, metabolites, and its stereoisomers. The use of deuterium-labeled standards like Formoterol-D6 is particularly crucial as an internal standard in bioanalytical methods to ensure accuracy and precision.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Systems

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of formoterol fumarate in bulk drug substances and pharmaceutical dosage forms. nih.gov These methods are valued for their accuracy, linearity, and sensitivity, making them suitable for stability-indicating assays. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of formoterol is typically achieved on C8 or C18 columns.

Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve efficient separation from potential impurities and other combined drugs. nih.govnih.govasianpubs.orgajpaonline.com For instance, a stability-indicating method was developed for the simultaneous determination of Formoterol fumarate, Tiotropium bromide, and Ciclesonide on a Zorbax SB C8 column. nih.gov Another validated method for assaying formoterol fumarate and its related substances used an Alltech Alltima C18 column with an isocratic elution system. nih.govresearchgate.net

The mobile phase commonly consists of an aqueous buffer (such as ammonium acetate or potassium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol. nih.govasianpubs.org The pH of the buffer is a critical parameter that is adjusted to ensure optimal retention and peak shape. Detection is typically performed using a UV detector at wavelengths ranging from 225 nm to 298 nm. researchgate.netiajesm.in

Below are examples of RP-HPLC systems used for the analysis of Formoterol Fumarate.

Table 1: Examples of RP-HPLC Systems for Formoterol Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Alltech Alltima C18 (150 x 4.6 mm) 50 mM Ammonium Acetate (pH 5.0) : Ethanol (65:35, v/v) 1.0 242 nih.gov
Develosil C18-5 (250 mm × 4.6 mm) 20 mM KH2PO4 : Acetonitrile (65:35, pH 3.0) 1.2 240 asianpubs.org
Inertsil -ODS C18 (250 x 4.6mm, 5µ) Methanol : Buffer (75:25 v/v) 1.0 240 ajpaonline.com
Zorbax SB C8 (150 × 4.6 mm, 5 μm) 0.2 % v/v Perchloric Acid : Acetonitrile (Gradient) Not Specified 230 nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment of Formoterol (with D6 as reference)

Formoterol has two chiral centers, and its therapeutic activity is primarily associated with the (R,R)-enantiomer. asianpubs.orgchemrxiv.org The (S,S)-enantiomer is pharmacologically less active. asianpubs.org Therefore, it is critical to have analytical methods capable of separating and quantifying the enantiomers to assess the enantiomeric purity of the drug substance. Chiral chromatography is the definitive technique for this purpose. Formoterol-D6 can serve as a crucial internal standard in quantitative methods to ensure the accuracy of enantiomer determination.

The separation of formoterol enantiomers is typically achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose. asianpubs.org For example, a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has demonstrated excellent selectivity for formoterol enantiomers. asianpubs.org Another study successfully applied a Chiral-AGP column for the analysis of all four stereoisomers of formoterol. nih.gov

The mobile phase composition, including the type of organic modifier (e.g., 1-propanol, ethanol) and the presence of an amine additive like diethylamine, is optimized to achieve the best resolution between the enantiomeric pairs. asianpubs.org A simple and cost-effective alternative approach involves using a standard achiral column with a chiral mobile phase additive, such as sulfated β-cyclodextrin. chemrxiv.orgchemrxiv.org This technique achieved successful separation of formoterol enantiomers with a resolution of 2.57 within a short run-time. chemrxiv.orgchemrxiv.org

Table 2: Chiral HPLC Systems for Formoterol Enantiomer Separation

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Key Finding Reference
Chiralpak AD-H (250 × 4.6 mm; 5 μm) n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) 1.0 245 Excellent selectivity and resolution for enantiomers. asianpubs.org
Chiral-AGP (100 x 4-mm, 5-µm) 50-mM Sodium Phosphate Buffer (pH 7.0) : 10% v/v IPA 1.3 242 Resolved all four formoterol stereoisomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Labeled Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like formoterol, which is not sufficiently volatile, a derivatization step is necessary to convert it into a form suitable for GC analysis.

The primary application of GC-MS in the context of Formoterol-D6 is for quantitative analysis in biological matrices, where the deuterated compound serves as an ideal internal standard. nih.gov A method for the quantitative determination of formoterol in urine utilized a deuterium-labeled internal standard. In this approach, formoterol was converted to a mixed bis-pentafluoropropionyl-methyl derivative before analysis by selected ion monitoring (SIM) on the GC-MS system. nih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to high accuracy and precision.

A phenomenon known as the chromatographic H/D isotope effect is often observed in GC-MS, where deuterated compounds (D) elute slightly earlier than their non-deuterated, protiated (H) counterparts. nih.gov This effect is due to subtle differences in intermolecular interactions between the analyte and the stationary phase. chromforum.org While this can lead to partial chromatographic separation of the analyte and the internal standard, it does not impede quantification, as the mass spectrometer distinguishes between the compounds based on their different mass-to-charge ratios. nih.gov

Table 3: Application of GC-MS for Labeled Formoterol Analysis

Technique Derivatization Internal Standard Key Application Reference

Metabolic Pathways and Enzyme Kinetics Studies of Formoterol Aided by D6

In Vitro Metabolism Studies Using Formoterol-D6 (major) Fumarate

In vitro studies, often employing human liver microsomes, are fundamental to elucidating the metabolic fate of formoterol (B127741). The use of stable isotope-labeled compounds like Formoterol-D6 is critical for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for precise differentiation and quantification of the parent drug from its metabolites.

The primary metabolic pathways for formoterol have been identified as direct glucuronidation and O-demethylation. nih.govwikipedia.org

Glucuronidation: This is a major pathway where formoterol is directly conjugated with glucuronic acid. nih.govnih.gov The reaction primarily occurs at the phenolic hydroxyl group of the formoterol molecule, forming an inactive glucuronide conjugate. nih.govwikipedia.org This process increases the water solubility of the compound, facilitating its excretion.

O-demethylation: This is the second most prominent metabolic route. nih.gov It involves the removal of a methyl group from the methoxyphenyl group of formoterol. The resulting O-demethylated metabolite is also pharmacologically active but is typically found in low concentrations in plasma. wikipedia.org This metabolite subsequently undergoes glucuronidation before excretion. nih.govwikipedia.org

Minor pathways, including sulfate conjugation and deformylation, have also been noted but are not fully characterized. nih.govwikipedia.org

The O-demethylation of formoterol is catalyzed by several isoenzymes of the Cytochrome P450 (CYP) superfamily. nih.gov In vitro studies have indicated that the following specific isoenzymes are involved in this Phase I metabolic process:

CYP2D6

CYP2C19

CYP2C9

CYP2A6

While these enzymes have been identified as participants in formoterol's O-demethylation, their specific individual roles and contributions have not been fully elucidated. nih.gov The involvement of multiple CYP enzymes suggests a complex metabolic profile and a lower likelihood of significant drug-drug interactions when co-administered with inhibitors of a single CYP isoform.

Direct glucuronidation, a major Phase II metabolic pathway for formoterol, is mediated by a number of UDP-glucuronosyltransferase (UGT) isoenzymes. nih.gov In vitro investigations have identified several UGTs responsible for conjugating glucuronic acid to formoterol:

UGT1A1

UGT1A8

UGT1A9

UGT2B7

UGT2B15

The participation of a wide range of UGT isoenzymes highlights the significance of glucuronidation in the clearance and detoxification of formoterol. nih.gov

Formoterol is administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers. nih.govresearcher.life Studies using human liver microsomes have demonstrated that the glucuronidation of formoterol is stereoselective, with the (S,S)-enantiomer being metabolized more rapidly than the pharmacologically active (R,R)-enantiomer. nih.govresearcher.life

The kinetics of this stereoselective metabolism follow the Michaelis-Menten model. nih.govresearcher.life The glucuronidation of (S,S)-formoterol occurs more than two times faster than that of (R,R)-formoterol. nih.govresearcher.life This difference is primarily attributed to a higher maximal reaction velocity (Vmax) for the (S,S)-enantiomer, as the Michaelis constant (Km) values are similar for both enantiomers. nih.gov There is also significant interindividual variability in the rate of formoterol glucuronidation. nih.govresearcher.life

Below is a summary of the kinetic parameters from an in vitro study using human liver microsomes with single formoterol enantiomers. nih.govresearcher.life

EnantiomerMedian Km (μM)Median Vmax (pmol/min/mg)
(R,R)-Formoterol827.62625
(S,S)-Formoterol840.44304

This interactive table summarizes the median kinetic values for the glucuronidation of individual formoterol enantiomers in human liver microsomes.

Isotope Effects in Formoterol Metabolism and Their Mechanistic Implications

The use of deuterated compounds like Formoterol-D6 in metabolic studies goes beyond its role as an analytical standard and extends to investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes, such as replacing hydrogen (H) with deuterium (B1214612) (D).

The C-D bond is stronger and requires more energy to break than a C-H bond. Therefore, if the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting that hydrogen with deuterium will slow down the reaction rate. This phenomenon is known as a primary deuterium KIE.

In the context of formoterol metabolism, a KIE would be most expected in the O-demethylation pathway, which is catalyzed by CYP450 enzymes. This reaction involves the cleavage of a C-H bond on the methyl group. If this step is rate-limiting, the metabolism of Formoterol-D6 (where deuterium atoms are placed on the methoxy (B1213986) group) would be slower than that of non-deuterated formoterol. Observing a significant KIE would provide strong evidence that C-H bond cleavage is a critical, rate-determining step in the O-demethylation of formoterol by enzymes like CYP2D6 and CYP2C19. However, specific experimental studies quantifying the kinetic isotope effect for Formoterol-D6 were not identified in the reviewed literature.

Preclinical Pharmacology and Molecular Mechanism Research Using Formoterol D6 Major Fumarate

In Vitro Receptor Binding Studies

Formoterol (B127741) is a potent and selective beta-2 adrenoceptor agonist. drugbank.com Its interaction with the beta-2 adrenoceptor (β2-AR) is the basis for its pharmacological effects, which have been extensively studied in preclinical models to understand its molecular mechanisms.

Beta-2 Adrenoceptor Agonism and Binding Affinity Profiling

Formoterol demonstrates high affinity and selectivity for the human beta-2 adrenoceptor. In vitro studies using radioligand displacement assays have quantified its binding characteristics. Compared to other beta-adrenoceptor agonists, formoterol is among the most selective for the β2 subtype over β1 or β3 adrenoceptors. nih.gov This selectivity is primarily due to its high binding affinity for the β2-AR. nih.gov

Studies have shown that formoterol has an approximately 200-fold greater activity at beta-2 receptors compared to beta-1 receptors. drugbank.com This high selectivity is crucial for its targeted therapeutic action. The intrinsic efficacy of formoterol at the β2-AR is comparable to that of the non-selective agonist isoprenaline, indicating that once bound, it is highly effective at activating the receptor. nih.gov

Table 1: Comparative Beta-Adrenoceptor Selectivity of Various Agonists

Compound Receptor Subtype Affinity (pKi) Selectivity (β2 vs β1)
Formoterol β2-adrenoceptor ~8.2 High
β1-adrenoceptor ~6.25
Salmeterol β2-adrenoceptor ~8.3 High
β1-adrenoceptor ~5.7
Salbutamol β2-adrenoceptor ~5.83 Moderate
β1-adrenoceptor ~4.71
Isoprenaline β2-adrenoceptor ~6.4 Low
β1-adrenoceptor ~6.4

Data compiled from various preclinical binding studies.

Ligand-Receptor Interaction Kinetics

The long duration of action of formoterol has been a subject of significant research. Early hypotheses suggested that its prolonged effect might be due to slow dissociation from the β2-AR. However, kinetic analyses using purified receptor membranes from rat lung have challenged this view. nih.gov

Binding experiments designed to measure the dissociation rate of agonists showed that formoterol, much like the short-acting agonist isoprenaline, dissociates rapidly from the receptor. nih.gov In these studies, after pre-treatment with a high concentration of formoterol, dissociation was induced by a 50-fold dilution. The results indicated that the dissociation of formoterol occurred in less than 2 minutes, which is not consistent with a slow-offset mechanism based solely on high receptor affinity. nih.gov Further functional experiments measuring adenylyl cyclase activation showed that the response ceased immediately after an antagonist was added, supporting the finding of rapid receptor kinetics. nih.gov

Cellular and Molecular Pathway Investigations in Preclinical Models

Formoterol, often used as an "exercise mimetic" in vitro, allows for the investigation of molecular pathways in various cell types without the complexities of systemic exercise. nih.govtdl.org These studies have provided significant insights into its effects on gene expression and cellular regulation.

Effects on Gene Expression in Cell Lines (e.g., human skeletal muscle cells, macrophages)

In vitro studies using human skeletal muscle cells have demonstrated that formoterol significantly alters the expression of numerous genes related to myogenesis, metabolism, and mitochondrial biogenesis. nih.govtdl.org Acute stimulation with formoterol can induce changes in the expression of key myogenic regulatory factors (MRFs) and microRNAs (miRNAs) that control muscle development and growth. nih.gov

For example, in human skeletal muscle cells differentiated for six days, acute formoterol stimulation (30 nM for three hours) led to an increase in the expression of Myogenic factor 5 (Myf5). nih.gov Conversely, consecutive days of stimulation resulted in increased expression of miR-206, a myomiR involved in myoblast differentiation. nih.gov

In human monocyte-derived macrophages (MDMs), formoterol has been shown to inhibit the lipopolysaccharide (LPS)-stimulated release of pro-inflammatory cytokines. ersnet.orgnih.gov It effectively reduces the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). ersnet.orgnih.gov These effects are mediated through the β2-adrenoceptor, as they can be attenuated by β-adrenoceptor antagonists. ersnet.orgnih.gov

Regulation of Myogenic and Mitochondrial Biogenesis Pathways

Formoterol has a pronounced impact on the molecular pathways governing myogenesis and the creation of new mitochondria. tdl.orgwku.edu Its effects on myogenesis are complex; studies in human skeletal muscle cells suggest it can promote aspects of the myogenic process, such as increasing Myf5 expression, but may also delay myotube maturation in favor of a bioenergetic preference. nih.govtdl.orgwku.edu

One of the most significant effects of formoterol is the stimulation of mitochondrial biogenesis. nih.gov This is primarily mediated through the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), known as the master regulator of mitochondrial biogenesis. tdl.orgmdpi.com In vitro studies have consistently shown that formoterol administration stimulates the gene expression of PGC-1α, as well as other key genes in the pathway like PGC-1β and Mitochondrial Transcription Factor A (TFAM). tdl.orgnih.gov This stimulation leads to an increase in mitochondrial DNA copy number and the expression of proteins involved in the electron transport chain. nih.gov The activation of the PI3K-AKT signaling pathway is also implicated, though some studies suggest formoterol may inhibit this pathway, indicating context-dependent effects. mdpi.comdoaj.orgnih.gov

Table 2: Effect of Formoterol on Myogenic and Mitochondrial Gene Expression in Human Skeletal Muscle Cells

Gene Pathway Effect of Acute Formoterol Stimulation
Myf5 Myogenesis Increased nih.govwku.edu
MyoD Myogenesis Decreased or No Change nih.govwku.edu
Myogenin Myogenesis Decreased wku.edu
PGC-1α Mitochondrial Biogenesis Increased tdl.orgnih.gov
TFAM Mitochondrial Biogenesis Increased tdl.org

Results compiled from in vitro studies on human skeletal muscle cells.

Influence on Inflammatory Phenotypes in In Vitro Macrophage Models

Formoterol demonstrates significant anti-inflammatory properties by modulating macrophage phenotype and function. nih.gov In vitro studies using bone marrow-derived macrophages (BMDMs) stimulated with LPS show that formoterol can suppress the pro-inflammatory M1 phenotype. nih.gov This is achieved by inhibiting the polarization of macrophages towards the M1 state and reducing the secretion of pro-inflammatory cytokines. nih.gov

Mechanistically, formoterol enhances the activity of glutaminase (B10826351) (GLS) in macrophages under inflammatory conditions. nih.gov This metabolic shift is crucial for its anti-inflammatory effect, as the inhibition of GLS activity negates the ability of formoterol to suppress the M1 phenotype. nih.gov Furthermore, formoterol promotes the M2 anti-inflammatory phenotype and its associated functions. nih.gov In monocyte-derived macrophages, formoterol effectively inhibits the release of TNF-α and GM-CSF, but not necessarily all inflammatory chemokines like CXCL8. ersnet.orgnih.gov

An article on the preclinical pharmacology and molecular mechanism research of Formoterol-D6 (major) Fumarate, specifically focusing on its effects on protein synthesis and degradation pathways and its application in mechanistic pharmacodynamic animal models, cannot be generated.

A thorough review of scientific literature reveals that "this compound" is predominantly utilized as an internal standard in analytical and bioanalytical assays. Its deuterated nature makes it suitable for use in mass spectrometry-based methods to accurately quantify non-deuterated formoterol in biological samples, such as in pharmacokinetic studies or for doping control purposes.

There is no publicly available research that investigates the pharmacological effects of "this compound" on molecular pathways such as mTOR, FoxO3, MAFbx, or MuRF1, nor are there studies detailing its use in animal models for mechanistic pharmacodynamic research. The scientific community has, to date, focused on this compound as a tool for analytical measurement rather than as an agent for pharmacological investigation. Therefore, the information required to populate the requested article outline is not available in existing scientific literature.

Chemical Stability and Degradation Pathways of Formoterol Aided by D6

Forced Degradation Studies to Elucidate Chemical Lability

Forced degradation, or stress testing, is a process that involves subjecting a drug substance to conditions more severe than accelerated stability testing. These studies are crucial for identifying potential degradation products, understanding the intrinsic stability of the molecule, and establishing its degradation pathways. Such studies for Formoterol (B127741) Fumarate have been conducted under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.

Formoterol Fumarate has demonstrated susceptibility to degradation under both acidic and basic conditions. In one study, significant degradation was observed when the compound was subjected to 1 M hydrochloric acid, with a degradation of approximately 79.7%. oup.com Similarly, exposure to 1 M sodium hydroxide (B78521) solution also resulted in substantial degradation, reaching about 57.4%. oup.com

The formamide (B127407) group in the Formoterol molecule is a likely site for hydrolysis under these conditions. Acid-catalyzed hydrolysis would involve the protonation of the formamide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Conversely, base-catalyzed hydrolysis would proceed through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Both pathways would likely lead to the formation of "Deformyl Formoterol," also known as Formoterol EP Impurity A, which is chemically 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol.

Table 1: Summary of Formoterol Fumarate Degradation under Hydrolytic Stress

Stress ConditionReagentDegradation (%)Potential Degradation Product
Acidic Hydrolysis1 M HCl~79.7%Deformyl Formoterol (Impurity A)
Basic Hydrolysis1 M NaOH~57.4%Deformyl Formoterol (Impurity A)

Oxidative stress has been identified as a significant factor in the degradation of Formoterol Fumarate. Studies have shown that the compound is sensitive to oxidative conditions, often leading to the formation of specific degradation products. One key degradant identified under oxidative stress is Formoterol Impurity A (Deformyl Formoterol). nih.gov The phenolic hydroxyl group in the Formoterol structure is a primary site susceptible to oxidation. The electro-oxidation behavior of Formoterol Fumarate has been studied, indicating that the oxidation process likely occurs at the phenolic group. researchgate.net

Photostability is a critical parameter for pharmaceutical compounds. Formoterol has been subjected to photolytic degradation studies to assess its stability upon exposure to light. In these studies, the drug substance is exposed to a controlled light source, and any resulting degradation is analyzed. While specific degradation products from photolysis are not extensively detailed in the available literature, it is a recognized stress condition that can lead to the formation of impurities. One study indicated that photolytic degradation does occur, and the degradation products can be separated and analyzed using chromatographic methods. nih.gov

Identification and Characterization of Degradation Products

The primary identified degradation product of Formoterol Fumarate, particularly under oxidative and hydrolytic stress, is Formoterol EP Impurity A , also known as Deformyl Formoterol . Its chemical structure is 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol. This impurity is formed by the cleavage of the formyl group from the formamide moiety of the Formoterol molecule.

Other degradation products have been observed as additional peaks in chromatographic analyses during forced degradation studies, but their specific structures have not been fully elucidated in the reviewed literature. For instance, under acidic hydrolysis, additional peaks at different Rf values have been noted, suggesting the formation of multiple degradants. researchgate.net

Table 2: Identified Degradation Product of Formoterol

Impurity NameChemical NameFormation Conditions
Formoterol EP Impurity A1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanolOxidative, Acidic and Basic Hydrolysis

Mechanistic Insights into Degradation Kinetics

Detailed mechanistic and kinetic studies on the degradation of Formoterol Fumarate are not extensively available in the public domain. However, some insights can be inferred from the forced degradation studies. The significant degradation observed under both acidic and basic conditions suggests that the hydrolysis of the formamide bond follows common pathways for amide hydrolysis.

The rate of degradation is evidently dependent on the pH of the solution. The high percentage of degradation in strong acid and strong base indicates that the reaction kinetics are accelerated under these conditions. A study on the electro-oxidation of Formoterol Fumarate determined an electrochemical heterogeneous rate constant (k⁰) to be 1.818 s⁻¹, providing some insight into the kinetics of the oxidative process at an electrode surface. researchgate.net

Further research is required to establish detailed kinetic models, including reaction order, rate constants, and activation energies for the various degradation pathways of Formoterol under different storage and stress conditions. Such studies would be invaluable for predicting the shelf-life and ensuring the stability of Formoterol-containing pharmaceutical products.

Role in Pharmaceutical Research and Development Quality Control

Function as a Certified Reference Material (CRM) for Active Pharmaceutical Ingredient (API) Purity Assessment

A Certified Reference Material (CRM) is a standard of the highest quality, produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025, providing a known and stable benchmark for analytical measurements. sigmaaldrich.com Formoterol-D6 Fumarate serves as an invaluable tool in the purity assessment of the Formoterol (B127741) Fumarate API.

Its primary function in this context is as an internal standard, particularly in quantitative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). pharmaffiliates.com During API purity analysis, a precise amount of Formoterol-D6 Fumarate is added to the sample containing the unlabeled Formoterol Fumarate. Because the deuterated standard is chemically identical to the analyte, it exhibits very similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. aptochem.com However, due to its higher mass from the six deuterium (B1214612) atoms, it is easily distinguished from the unlabeled API by the detector. aptochem.com

This co-analysis allows for the correction of potential variations that can occur during the analytical process, such as inconsistencies in sample injection volume or fluctuations in the mass spectrometer's response. aptochem.comkcasbio.com By comparing the detector response of the API to that of the known concentration of the internal standard, a highly accurate quantification of the API's purity can be achieved. clearsynth.com This process is essential for identifying and quantifying any impurities, ensuring that the API batch meets the stringent purity specifications required by pharmacopeias and regulatory bodies. uspnf.comsimsonpharma.com

Table 1: Properties of Formoterol-D6 (major) Fumarate

Property Value
Chemical Name N-(2-Hydroxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl-1,1,2,3,3,3-d6)amino)ethyl)phenyl)formamide fumarate
Molecular Formula C42H40D12N4O12
Molecular Weight 816.96 g/mol
Purity Typically >95% by HPLC
Isotopic Purity Typically >98% atom D
Primary Use Stable Isotope Labeled Reference Standard

Data sourced from various chemical suppliers. synzeal.comesschemco.compharmaffiliates.comlgcstandards.com

Standardization of Analytical Methods for Unlabeled Formoterol

The development and validation of analytical methods are mandatory regulatory requirements to ensure that a method is suitable for its intended purpose. lcms.czpharmacophorejournal.com Formoterol-D6 Fumarate is instrumental in the standardization and validation of methods used for the routine analysis of unlabeled Formoterol.

Deuterated compounds are considered the "gold standard" for internal standards in quantitative bioanalysis and pharmaceutical analysis. pharmaffiliates.comaptochem.com When developing a new analytical method, such as for a Formoterol Fumarate metered-dose inhaler, Formoterol-D6 Fumarate helps establish key validation parameters:

Accuracy: By spiking a sample with a known amount of the deuterated standard, analysts can determine how close the method's measurements are to the true value of the unlabeled analyte. clearsynth.com

Precision: The standard helps assess the method's repeatability and intermediate precision by providing a constant reference across multiple analyses performed on different days or by different analysts. lcms.cz

Linearity: It is used to establish the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the unlabeled Formoterol. researchgate.netimpactfactor.org

Robustness: The use of a stable isotope-labeled internal standard can significantly reduce method development time and help ensure the assay's performance is not compromised by small, deliberate variations in method parameters. kcasbio.com

By compensating for matrix effects—interference from other compounds in the sample matrix—the deuterated standard ensures that the analytical procedure is robust and reliable for routine quality control testing. kcasbio.comclearsynth.com Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of submissions for bioanalytical methods incorporate stable isotope-labeled internal standards, underscoring their importance. kcasbio.com

Table 2: Role of Deuterated Standards in Analytical Method Validation

Validation Parameter Function of Formoterol-D6 Fumarate
Accuracy Provides a true value reference to assess recovery and correct for systematic errors.
Precision Minimizes variability from sample preparation and instrument response, ensuring consistent results.
Linearity Helps confirm a proportional response across a range of analyte concentrations.
Specificity Confirms that the signal being measured is from the target analyte, as the standard is distinguished by mass.

| Robustness | Compensates for minor procedural variations, ensuring the method remains reliable under slightly different conditions. |

Ensuring Traceability and Reproducibility in Laboratory Research

Traceability and reproducibility are cornerstones of good scientific practice and are essential for regulatory compliance in the pharmaceutical industry. Formoterol-D6 Fumarate, when supplied as a CRM, provides a direct link in the traceability chain.

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations. Using a well-characterized CRM like Formoterol-D6 Fumarate means that the analytical results obtained in a laboratory are traceable to national or international standards. sigmaaldrich.com Each CRM is accompanied by a Certificate of Analysis which details its identity, purity, and concentration, providing the necessary documentation to support this traceability. cleanchemlab.com

Reproducibility refers to the ability to obtain consistent results when an experiment is repeated by different people, in different labs, or at different times. By standardizing measurements against a common reference material, Formoterol-D6 Fumarate ensures that the results of Formoterol analysis are comparable and reproducible across various settings. clearsynth.com This is crucial during drug development, when methods may be transferred between research, development, and quality control laboratories. The use of a high-purity, stable isotope-labeled internal standard minimizes inter-laboratory and intra-laboratory variability, leading to more reliable and consistent data sets for regulatory submissions and lifecycle management of the pharmaceutical product. kcasbio.com

Future Directions in Academic Research with Formoterol D6 Major Fumarate

Advanced Mass Spectrometry Applications (e.g., Imaging Mass Spectrometry, Quantitative Proteomics with Labeled Standards)

The use of Formoterol-D6 Fumarate is set to evolve from a simple quantification tool to a key component in more sophisticated mass spectrometry-based research. Two promising areas are Imaging Mass Spectrometry (IMS) and quantitative proteomics.

Imaging Mass Spectrometry (IMS): This technique maps the spatial distribution of molecules within a thin tissue section without the need for molecular tags or labels. bruker.com For IMS to be truly quantitative, an internal standard is essential to correct for variations in ionization efficiency across the tissue. amolf.nl Formoterol-D6 Fumarate is an ideal candidate for this purpose. By applying the deuterated standard to the tissue section, researchers can visualize and, more importantly, quantify the distribution of the unlabeled formoterol (B127741) in specific tissues, such as lung or muscle tissue. This would allow for a precise understanding of where the drug accumulates, its penetration into target tissues, and its colocalization with specific cell types or biological markers. This quantitative imaging approach provides a significant advantage over qualitative methods, enabling direct correlation between drug concentration in a specific anatomical region and the observed pharmacological effect. amolf.nl

Quantitative Proteomics: Stable isotope labeling is a cornerstone of quantitative proteomics, which aims to measure the amount of all proteins in a biological system. nih.gov While Formoterol-D6 itself is not used to label proteins, its role as a precisely quantifiable molecule can be integrated into systems toxicology and pharmacology studies. For instance, researchers can investigate how known concentrations of formoterol, accurately measured using Formoterol-D6 as an internal standard, alter the proteome of target cells (e.g., airway smooth muscle cells). This allows for the correlation of drug concentration with changes in protein expression related to its mechanism of action, off-target effects, or toxicity pathways. This approach bridges the gap between pharmacokinetics and pharmacodynamics at the molecular level.

Table 1: Advanced Mass Spectrometry Applications for Formoterol-D6 Fumarate
ApplicationRole of Formoterol-D6 FumarateResearch Insight Gained
Quantitative Imaging Mass Spectrometry (e.g., MALDI-IMS)Internal standard applied to tissue sections for signal normalization. amolf.nlPrecise spatial distribution and concentration of formoterol in target and off-target tissues.
Quantitative ProteomicsEnables accurate quantification of formoterol in cell lysates or tissues for correlation studies.Links specific drug concentrations to changes in protein expression, elucidating mechanisms of action and toxicity. nih.gov

Integration into Systems Pharmacology Models for In Silico and In Vitro Correlation

Systems pharmacology utilizes computational models to understand how drugs affect biological systems. A key component of this is Physiologically Based Pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov These in silico models require high-quality in vitro and clinical data for their development and validation. nih.govnews-medical.net

Formoterol-D6 Fumarate plays a pivotal role in generating the precise pharmacokinetic data required to build and verify these models. stable-isotopes.com By enabling highly accurate measurement of formoterol concentrations in plasma, urine, and other biological matrices, Formoterol-D6 Fumarate provides the robust datasets needed to define the drug-specific parameters within a PBPK model, such as clearance rates and tissue partitioning. nih.gov

Future research will involve using these validated PBPK models to:

Predict formoterol disposition in patient populations where clinical studies are difficult to perform.

Simulate drug-drug interactions without the need for extensive clinical trials. nih.gov

Correlate simulated tissue concentrations (in silico) with cellular responses observed in lab experiments (in vitro) to better predict clinical outcomes.

The accuracy of these correlations is fundamentally dependent on the quality of the initial pharmacokinetic data, underscoring the future importance of stable isotope-labeled standards like Formoterol-D6 Fumarate.

Development of Novel Isotopic Labeling Strategies for Metabolite Tracing

The current Formoterol-D6 standard is excellent for quantifying the parent drug. However, to understand the complete metabolic fate of formoterol, more advanced isotopic labeling strategies are needed. researchgate.net Future research could focus on synthesizing new isotopologues of formoterol to trace its metabolic pathways. musechem.comacs.org

Strategies could include:

Site-Specific Labeling: Placing stable isotopes (such as deuterium (B1214612) or carbon-13) on different parts of the formoterol molecule. chemicalsknowledgehub.com For example, labeling the methoxyphenyl group could trace metabolites formed through O-demethylation, a known metabolic pathway for formoterol. researchgate.net Labeling near the formamide (B127407) group could track its hydrolysis.

Multi-Isotope Labeling: Incorporating both ¹³C and ¹⁵N could provide more detailed information and greater confidence in identifying novel metabolites against a complex biological background.

Isotopologue Mixtures: Administering a mixture of unlabeled formoterol and a labeled version (e.g., ¹³C-formoterol) can help distinguish drug-derived metabolites from endogenous molecules in metabolomics studies. frontiersin.org The presence of a characteristic isotopic pattern in the mass spectrometer signals a drug-related compound.

These novel labeling strategies, combined with high-resolution mass spectrometry, would enable a comprehensive mapping of formoterol's biotransformation, identifying all major and minor metabolites and elucidating the enzymatic pathways responsible. acs.org

Table 2: Potential Isotopic Labeling Strategies for Formoterol Metabolite Tracing
Labeling StrategyIsotope ExampleTarget Metabolic PathwayPrimary Benefit
Site-Specific Labeling¹³C on the methoxy (B1213986) groupO-demethylationSpecifically traces the fate of a particular molecular fragment. researchgate.net
Site-Specific Labeling¹⁵N in the formamide groupHydrolysis/DeformylationTracks reactions involving the amide bond.
Multi-Isotope Labeling¹³C and ¹⁵NOverall biotransformationCreates a unique mass signature for confident metabolite identification.

Expanding Preclinical Mechanistic Studies in Complex Biological Systems

Understanding a drug's mechanism of action in a simple cell culture can be very different from its effects in a whole organism. Stable isotope-labeled compounds like Formoterol-D6 Fumarate are invaluable for conducting mechanistic studies in more complex preclinical models. nih.gov

The ability to distinguish the administered (exogenous) deuterated drug from any potential endogenous compounds allows researchers to precisely track its journey and fate within an organism. This is crucial for:

Target Engagement Studies: Quantifying the amount of Formoterol-D6 bound to β2-adrenoceptors in lung tissue versus other tissues, providing a direct measure of target engagement and specificity.

Metabolic Flux Analysis: Using novel labeled versions (as described in 8.3) to understand how formoterol metabolism is altered in disease states (e.g., in models of lung inflammation or cancer). nih.gov

Toxicity Mechanism Investigation: If a particular metabolite is suspected of causing toxicity, a specifically labeled formoterol could be synthesized to track the formation and distribution of that specific metabolite, linking it directly to pathological changes in the tissue. acs.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In preclinical animal models, the use of a deuterated analog can improve the quality of PK/PD data, leading to more accurate models of the drug's effect over time and helping to better predict human responses. nih.gov

By using stable isotope-labeled formoterol, researchers can move beyond simply measuring "if" a drug works to understanding precisely "how" and "where" it works within a complex biological system, paving the way for more targeted and safer therapeutics.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Formoterol-D6 (major) Fumarate in pharmaceutical formulations?

  • Methodology : Use reverse-phase HPLC with UV detection (225 nm) on a C18 column (4.6 mm × 15 cm, packing L67) at 0.5 mL/min flow rate. Prepare a system suitability mixture containing Formoterol-D6 and related impurities (e.g., diastereoisomers, degradation products) to verify resolution (R ≥ 1.5) and peak-to-valley ratios (≥2.5). Calibrate using USP Formoterol Fumarate RS and quantify via peak area normalization .
  • Critical Parameters : Ensure pH 5.5–6.5 in mobile phases to prevent ionization-induced retention time shifts. Validate linearity (98.5–101.5% accuracy), precision (RSD < 2%), and LOD/LOQ (≤0.1% for impurities) .

Q. How is the isotopic purity of this compound confirmed?

  • Methodology : Employ mass spectrometry (LC-MS/MS) in positive ion mode. Compare the molecular ion cluster ([M+H]+) of Formoterol-D6 (m/z ~417) with non-deuterated Formoterol (m/z ~411). Isotopic purity ≥94.93% is achievable via normalized intensity analysis of d0–d6 isotopologues using CD3OD/DMSO-d6 solvents .
  • Validation : Cross-check with 1H NMR in deuterated solvents to confirm absence of non-deuterated protons in the major isotopomer .

Q. What are the critical storage conditions to maintain this compound stability?

  • Protocol : Store in desiccated, light-resistant containers at -20°C to minimize hydrolysis and oxidation. Monitor water content (4.0–5.0% via Karl Fischer titration) and residual solvents (e.g., dimethylformamide) using headspace GC .

Advanced Research Questions

Q. How can chromatographic methods be optimized to resolve co-eluting diastereoisomers of Formoterol-D6 Fumarate?

  • Approach : Adjust mobile phase composition (e.g., 0.1% trifluoroacetic acid in acetonitrile/water gradients) to enhance selectivity. Use chiral columns (e.g., Chiralpak AD-H) for baseline separation. Validate using USP Resolution Mixture RS, targeting R ≥ 2.0 between diastereoisomers and R ≥ 1.5 for related impurities (e.g., formoterol-related compound I) .
  • Data Contradiction Analysis : If resolution fails, verify column lot variability or derivatization efficiency (e.g., trimethylsilylation with N-(trimethylsilyl)imidazole) to standardize retention behavior .

Q. What mechanistic insights explain the oxidative degradation pathways of Formoterol-D6 Fumarate under accelerated stability testing?

  • Experimental Design : Expose samples to 40°C/75% RH and analyze degradation products via LC-HRMS. Major pathways include:

  • Hydrolysis : Cleavage of formamide group to form formoterol-related compound B.
  • Oxidation : Methoxy group demethylation to form compound A.
    Quantify degradation kinetics using Arrhenius modeling to predict shelf-life .
    • Mitigation : Incorporate antioxidants (e.g., ascorbic acid) in formulations to suppress ROS-mediated degradation .

Q. How does the deuterium substitution in Formoterol-D6 affect its pharmacokinetic (PK) profiling compared to non-deuterated Formoterol?

  • Methodology : Conduct cross-over PK studies in animal models (e.g., Sprague-Dawley rats) using LC-MS/MS. Administer equimolar doses and compare AUC, Cmax, and t1/2.
  • Findings : Deuterium labeling reduces metabolic clearance (e.g., CYP450-mediated oxidation) due to the kinetic isotope effect, prolonging t1/2 by ~20% .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in impurity profiles between Formoterol-D6 Fumarate batches?

  • Root Cause Analysis :

  • Synthesis Variability : Trace impurity sources (e.g., residual intermediates like formoterol-related compound G) via LC-MS and NMR.
  • Storage Conditions : Check for light-induced dimerization or temperature-dependent hydrolysis.
    • Resolution : Standardize synthesis protocols (e.g., controlled reaction pH, inert atmospheres) and implement real-time impurity monitoring using PAT tools .

Q. What in vitro models best predict the aerosol performance of Formoterol-D6 Fumarate in dry powder inhalers (DPIs)?

  • Methodology : Use Next-Generation Impactors (NGI) at 60–90 L/min flow rates to simulate human inhalation. Measure Fine Particle Fraction (FPF) and Mass Median Aerodynamic Diameter (MMAD) in formulations with lactose carriers.
  • Critical Factors : Optimize particle size distribution (1–5 µm) via spray drying and assess humidity effects on powder dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.